![molecular formula C14H18O5 B14277985 4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one CAS No. 125699-29-8](/img/structure/B14277985.png)
4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one is a chemical compound known for its unique structure and properties It features a butenone backbone with two methoxymethoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and a suitable butenone derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst and an appropriate solvent. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one involves its interaction with molecular targets and pathways. The compound’s methoxymethoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of 4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one.
4-Methoxyphenylboronic acid: Another compound with methoxy groups, used in various organic reactions.
(E)-3-[3,4-Bis(methoxymethoxy)phenyl]-2-propenal: A structurally similar compound with different reactivity.
Uniqueness
This compound stands out due to its specific combination of functional groups and the resulting reactivity. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
125699-29-8 |
|---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-[3,4-bis(methoxymethoxy)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C14H18O5/c1-11(15)4-5-12-6-7-13(18-9-16-2)14(8-12)19-10-17-3/h4-8H,9-10H2,1-3H3 |
InChI Key |
NMPXKAHYYHUABN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OCOC)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


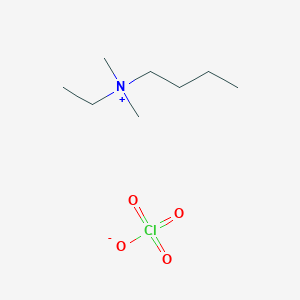
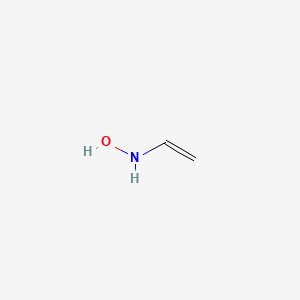


![5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one](/img/structure/B14277936.png)

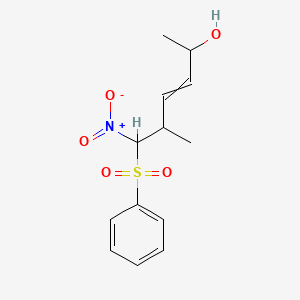
![1-Oxaspiro[4.5]decan-7-one, 4-methyl-](/img/structure/B14277947.png)
![15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane](/img/structure/B14277949.png)
![Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)-](/img/structure/B14277952.png)
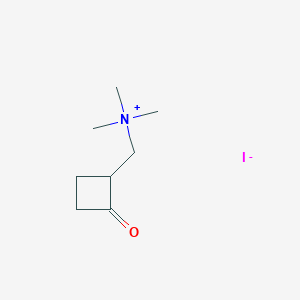
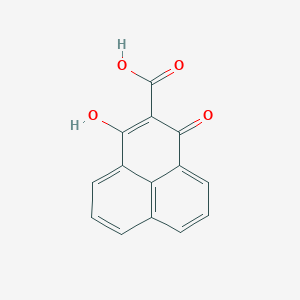

![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
